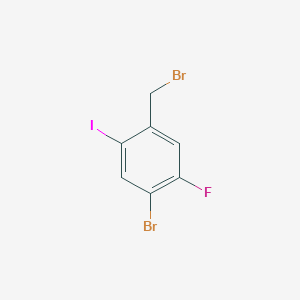

4-Bromo-5-fluoro-2-iodobenzyl bromide

Description

Contextualization of Halogenated Benzyl (B1604629) Bromides as Key Building Blocks

Benzyl bromides, a class of organic compounds featuring a bromomethyl group attached to a benzene (B151609) ring, are widely recognized as versatile reagents in organic synthesis. synquestlabs.cominnospk.com The presence of the bromine atom on the benzylic carbon makes them excellent electrophiles, readily participating in nucleophilic substitution reactions. innospk.com This reactivity allows for the introduction of a benzyl group, a common structural motif in many biologically active molecules and functional materials.

When the benzene ring is further substituted with other halogen atoms, the resulting polyhalogenated benzyl bromides become even more powerful synthetic intermediates. These additional halogens can serve as synthetic handles for subsequent transformations, such as cross-coupling reactions, allowing for the construction of complex molecular frameworks. The specific positioning of different halogens on the aromatic ring offers a high degree of control over the regioselectivity of these downstream reactions.

Significance of 4-Bromo-5-fluoro-2-iodobenzyl bromide in Synthetic Methodology

This compound is a prime example of a polyhalogenated benzyl bromide with significant potential in synthetic methodology. Its structure is notable for the distinct electronic and steric environment created by the three different halogen substituents on the benzene ring. The presence of bromine, fluorine, and iodine atoms at specific positions provides a platform for a variety of selective chemical transformations.

The benzylic bromide functionality allows for the introduction of the entire substituted phenyl ring into a target molecule through nucleophilic substitution. Subsequently, the aryl bromide and aryl iodide can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The differential reactivity of the C-Br and C-I bonds often permits sequential and site-selective modifications. The fluorine atom, typically more resistant to cleavage, can impart desirable properties to the final product, such as increased metabolic stability or altered lipophilicity, which are crucial in medicinal chemistry.

Scope and Research Imperatives for Polyhalogenated Benzene Derivatives

The study and application of polyhalogenated benzene derivatives, such as this compound, represent a vibrant area of chemical research. A key research imperative is the development of efficient and selective methods for the synthesis of these complex building blocks. nih.gov This includes the exploration of novel halogenation and diazotization reactions to control the placement of multiple, different halogens on an aromatic ring.

Furthermore, there is a continuous drive to discover new applications for these compounds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, polyhalogenated compounds are being investigated for their potential as active pharmaceutical ingredients and as precursors to complex natural products. The unique electronic properties conferred by multiple halogen substituents also make them attractive for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ongoing exploration of the reactivity and utility of polyhalogenated benzene derivatives promises to unlock new avenues for the creation of innovative and valuable molecules.

Interactive Data Tables

Below are interactive tables summarizing the key properties of the compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C7H4Br2FI | 393.82 | 1379330-38-7 |

| 4-Bromo-5-fluoro-2-iodotoluene (B1273120) | C7H5BrFI | 314.92 | 870704-15-7 sigmaaldrich.com |

| 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | 267.92 sigmaaldrich.com | 76283-09-5 sigmaaldrich.com |

| 4-Iodobenzyl bromide | C7H6BrI | 296.93 sigmaaldrich.com | 16004-15-2 sigmaaldrich.com |

| 2-Iodobenzyl bromide | C7H6BrI | 296.93 sigmaaldrich.com | 40400-13-3 sigmaaldrich.com |

| 4-Bromo-2-fluoro-5-iodobenzoic acid | C7H3BrFIO2 | 344.91 | 1521585-65-8 bldpharm.com |

| 4-Bromo-2-fluoro-5-iodobenzonitrile | C7H2BrFIN | 325.91 | 2149598-28-5 synquestlabs.com |

| 2-Iodotoluene | C7H7I | 218.04 chemicalbook.com | 615-37-2 chemicalbook.com |

| 5-Bromo-2-iodotoluene | C7H6BrI | 296.93 nih.gov | 116632-39-4 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)5(9)2-7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLKUEHSQBUVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Chemistry of 4 Bromo 5 Fluoro 2 Iodobenzyl Bromide

Nucleophilic Substitution at the Benzylic Center

The benzylic bromide moiety in 4-Bromo-5-fluoro-2-iodobenzyl bromide is a primary site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the benzylic position, leading to the formation of diverse derivatives.

Mechanistic Insights into S_N1 and S_N2 Pathways

The nucleophilic substitution at a benzylic position can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway, and the operative mechanism for this compound is influenced by the reaction conditions and the nature of the nucleophile. ucalgary.calibretexts.org

Primary benzylic halides, such as the one in the title compound, typically favor the S_N2 pathway. ucalgary.ca This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

However, the benzylic position is also capable of stabilizing a positive charge through resonance with the aromatic ring. This stabilization of the resulting benzyl (B1604629) carbocation can promote an S_N1 mechanism, which proceeds through a two-step process: initial cleavage of the carbon-bromine bond to form a carbocation, followed by a rapid attack by the nucleophile. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate. For this compound, the presence of electron-withdrawing halogen substituents on the ring would generally disfavor the formation of a positive charge at the benzylic position, thus making the S_N1 pathway less likely compared to unsubstituted benzyl bromide. Nevertheless, under conditions with a weakly nucleophilic solvent and a good leaving group, an S_N1 pathway cannot be entirely ruled out.

Formation of Functionalized Benzyl Derivatives

The reaction of this compound with various nucleophiles can lead to a plethora of functionalized derivatives. These transformations are fundamental in synthetic organic chemistry for building more complex molecules.

Reaction with Amines: Treatment with primary or secondary amines would yield the corresponding substituted benzylamines. These reactions typically proceed via an S_N2 mechanism. It is important to note that the resulting secondary or tertiary amine can potentially react further with the starting benzyl bromide, leading to over-alkylation. masterorganicchemistry.com

Reaction with Alkoxides: Reaction with alkoxides (RO⁻) or alcohols (ROH) under basic conditions results in the formation of benzyl ethers. These reactions are classic examples of Williamson ether synthesis and generally follow an S_N2 pathway.

Below is a table illustrating the expected products from the nucleophilic substitution reactions of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Product Class | Expected Product Structure |

| Amine | Diethylamine (Et₂NH) | Benzylamine | 4-Bromo-5-fluoro-2-iodo-N,N-diethylbenzylamine |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Benzyl ether | 4-Bromo-5-fluoro-2-iodo-1-(methoxymethyl)benzene |

| Thiolate | Sodium thiophenoxide (NaSPh) | Benzyl sulfide | 4-Bromo-5-fluoro-2-iodo-1-((phenylthio)methyl)benzene |

| Cyanide | Sodium cyanide (NaCN) | Benzyl nitrile | 2-(4-Bromo-5-fluoro-2-iodophenyl)acetonitrile |

Cross-Coupling Reactions of Polyhalogenated Aromatic Rings

The presence of three different halogen atoms on the aromatic ring of this compound opens up avenues for selective functionalization through palladium-catalyzed cross-coupling reactions. The well-established reactivity trend for halogens in these reactions is I > Br > Cl >> F. wikipedia.org This differential reactivity allows for the sequential and site-selective introduction of various substituents.

Palladium-Catalyzed Cross-Coupling for Arylation and Alkynylation

Palladium catalysts are highly effective in forming new carbon-carbon bonds by coupling organic halides with a variety of organometallic reagents.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, the reaction can be tuned to occur selectively at the most reactive C-I bond.

By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve selective coupling at the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations. For instance, reacting the compound with one equivalent of an arylboronic acid under mild conditions would be expected to yield the 2-aryl-4-bromo-5-fluorobenzyl bromide derivative. More forcing conditions could potentially lead to a double coupling at both the C-I and C-Br positions.

The table below presents hypothetical yet plausible outcomes for the selective Suzuki-Miyaura coupling of a related polyhalogenated benzene (B151609), based on established reactivity principles. thieme-connect.debeilstein-journals.org

| Aryl Halide (Analogue) | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 4-Bromo-4'-phenylbiphenyl | >90 |

| 1-Bromo-2-fluoro-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-4-bromo-5-fluorobenzyl bromide | (Predicted High) |

The Sonogashira-Hagihara coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the high reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.

This selectivity provides a route to synthesize 2-alkynyl-4-bromo-5-fluorobenzyl bromide derivatives, which are valuable intermediates for further functionalization. The unreacted C-Br bond can then be subjected to a subsequent cross-coupling reaction under different conditions to introduce another substituent, leading to highly complex and diverse molecular structures.

The following table illustrates expected outcomes for the selective Sonogashira coupling of a similar polyhalogenated aromatic compound. wikipedia.orgnih.gov

| Aryl Halide (Analogue) | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-Bromo-4-(phenylethynyl)benzene | 95 |

| 1-Bromo-2-fluoro-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 4-Bromo-5-fluoro-2-((trimethylsilyl)ethynyl)benzyl bromide | (Predicted High) |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated substrates like this compound, the key challenge and area of interest lie in achieving selectivity among the various carbon-halogen bonds. The reactivity of these bonds in nickel-catalyzed processes generally follows the order C-I > C-Br > C-Cl > C-F, which allows for sequential and site-selective functionalization.

While specific studies on the nickel-catalyzed cross-coupling of this compound are not extensively documented in publicly available literature, the general principles of nickel catalysis on similar polyhalogenated systems provide a framework for understanding its potential reactivity. The benzyl bromide moiety is highly susceptible to oxidative addition to a low-valent nickel center, initiating the catalytic cycle. Following this initial activation, subsequent cross-coupling reactions could be directed towards the carbon-iodine and carbon-bromine bonds on the aromatic ring. The choice of nickel catalyst, ligand, and reaction conditions would be crucial in controlling the outcome of such transformations.

Table 1: Potential Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Targeted Halogen | Potential Product Structure | Catalyst System (Hypothetical) |

| Organoboronic Acid (Suzuki-Miyaura) | C-I | Aryl-substituted benzyl bromide | Ni(cod)₂ / PPh₃ |

| Organozinc Reagent (Negishi) | C-Br | Alkyl/Aryl-substituted benzyl bromide | NiCl₂(dppp) |

| Terminal Alkyne (Sonogashira) | C-I | Alkynyl-substituted benzyl bromide | NiCl₂ / PPh₃ / CuI |

| Amine (Buchwald-Hartwig) | C-Br | Amino-substituted benzyl bromide | Ni(OAc)₂ / Josiphos ligand |

Note: This table is based on established principles of nickel-catalyzed cross-coupling reactions and represents potential, rather than experimentally verified, outcomes for this compound.

Chemoselective and Site-Selective Functionalization of Multiple Halogens

The presence of four distinct halogen functionalities (benzyl bromide, aromatic bromo, aromatic fluoro, and aromatic iodo) on this compound makes it an excellent substrate for studying chemoselective and site-selective reactions. The differential reactivity of the C-Br (benzylic), C-I (aromatic), C-Br (aromatic), and C-F (aromatic) bonds allows for their programmed functionalization.

Typically, the highly reactive benzyl bromide would be the first site of transformation under nucleophilic substitution or certain cross-coupling conditions. Following this, the carbon-iodine bond is the most likely to participate in subsequent palladium or nickel-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Br and C-F bonds. The carbon-bromine bond could then be functionalized under more forcing conditions, while the robust carbon-fluorine bond would likely remain intact throughout these sequences, offering a handle for later-stage modifications if desired.

Table 2: Hierarchy of Reactivity for Halogen Functionalization

| Halogen Position | Bond Type | Relative Reactivity | Potential Transformation |

| Benzylic Bromide | C(sp³)-Br | Highest | Nucleophilic substitution, Grignard formation |

| Aromatic Iodide | C(sp²)-I | High | Suzuki, Sonogashira, Heck, Stille coupling |

| Aromatic Bromide | C(sp²)-Br | Medium | Suzuki, Buchwald-Hartwig amination |

| Aromatic Fluoride | C(sp²)-F | Lowest | Nucleophilic aromatic substitution (with strong nucleophiles) |

Other Advanced Organic Transformations

Beyond traditional cross-coupling reactions, the unique electronic and steric environment of this compound lends itself to other advanced organic transformations.

Directed C-H functionalization is a powerful strategy for the efficient construction of complex molecules. While no specific examples utilizing this compound have been reported, the halogen substituents on the aromatic ring could serve as directing groups for ortho C-H activation. For instance, the iodine or bromine atom could direct the metallation of the adjacent C-H bond, allowing for the introduction of a new functional group with high positional control. The development of such a methodology would provide a novel route to highly substituted aromatic compounds that are otherwise difficult to access.

The selective reduction or oxidation of the various functionalities on this compound can provide access to a range of valuable derivatives.

Reductive Manipulations: The benzyl bromide moiety can be selectively reduced to a methyl group using mild reducing agents. More potent reducing conditions or specific catalytic systems could be employed for the hydrodehalogenation of the C-I and C-Br bonds. The selective removal of these halogens would yield simpler, yet still functionalized, aromatic building blocks.

Oxidative Manipulations: The benzylic position can be oxidized to an aldehyde or a carboxylic acid. For instance, oxidation of the corresponding alcohol (derived from the hydrolysis of the benzyl bromide) would yield 4-bromo-5-fluoro-2-iodobenzaldehyde. These transformations would introduce new reactive handles for further synthetic elaboration.

Table 3: Potential Reductive and Oxidative Transformations

| Transformation | Reagent/Condition (Hypothetical) | Product |

| Reduction of benzyl bromide | H₂, Pd/C | 4-Bromo-5-fluoro-2-iodotoluene (B1273120) |

| Hydrodeiodination | Zn, AcOH | 4-Bromo-5-fluorobenzyl bromide |

| Oxidation of benzyl alcohol derivative | PCC | 4-Bromo-5-fluoro-2-iodobenzaldehyde |

| Oxidation of benzyl alcohol derivative | KMnO₄ | 4-Bromo-5-fluoro-2-iodobenzoic acid |

Advanced Applications of 4 Bromo 5 Fluoro 2 Iodobenzyl Bromide in Contemporary Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-Bromo-5-fluoro-2-iodobenzyl bromide is a trifunctionalized aromatic compound that serves as a powerful intermediate in the synthesis of a diverse array of organic molecules. The presence of three different halogen atoms (F, Br, I) at specific positions on the benzene (B151609) ring, in addition to a reactive benzyl (B1604629) bromide moiety, allows for selective and sequential chemical modifications. This differential reactivity is the cornerstone of its versatility, enabling chemists to introduce various functional groups in a controlled manner.

The benzyl bromide group is highly susceptible to nucleophilic substitution reactions, providing a straightforward method for attaching the substituted benzyl group to a wide range of substrates, including amines, alcohols, and thiols. The aryl halides, on the other hand, are amenable to a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides, followed by the carbon-bromine bond, allowing for selective functionalization at these positions. The carbon-fluorine bond is generally the most stable and least reactive, often remaining intact throughout a synthetic sequence. This hierarchy of reactivity allows for a programmed approach to the synthesis of complex molecules.

The table below summarizes the key reactive sites of this compound and their typical transformations.

| Reactive Site | Position | Common Reactions | Reagents and Conditions |

| Benzyl Bromide | -CH₂Br | Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanides |

| Aryl Iodide | 2-position | Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) | Palladium catalysts, Boronic acids/esters, Alkynes, Alkenes |

| Aryl Bromide | 4-position | Cross-Coupling, Lithiation-Substitution | Palladium or Copper catalysts, Organolithium reagents |

| Aryl Fluoride | 5-position | Nucleophilic Aromatic Substitution (under harsh conditions) | Strong nucleophiles, high temperatures |

This multi-faceted reactivity makes this compound a key starting material for the synthesis of specialty chemicals and advanced materials, where precise control over the molecular architecture is crucial sigmaaldrich.com.

Construction of Complex Molecular Architectures

The unique substitution pattern of this compound provides a robust platform for the construction of intricate molecular frameworks, including substituted anilines, heterocycles, biaryls, and polycyclic aromatic systems.

The benzyl bromide moiety of this compound can be readily reacted with primary or secondary amines to form the corresponding N-benzylated anilines. These intermediates can then undergo further transformations at the aryl halide positions to construct a variety of heterocyclic systems. For instance, an intramolecular Heck reaction involving the aryl iodide and a suitably placed alkene can lead to the formation of fused ring systems.

Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) at the aryl iodide or bromide positions can be employed to introduce an amino group, which can then be used as a handle for the construction of nitrogen-containing heterocycles such as quinolines and indoles. The synthesis of quinoline derivatives, for example, can be achieved by reacting a substituted 2-alkynyl aniline (B41778) with a compound like tribromofluoromethane, showcasing a pathway to halogenated quinolines that can serve as building blocks for further functionalization google.com. The ability to selectively functionalize the different halogen positions allows for the synthesis of a wide range of complex heterocyclic structures, which are prevalent in many biologically active molecules.

The synthesis of functionalized biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions to generate these structures. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 2-position, leaving the bromine atom at the 4-position available for subsequent transformations.

A typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid in the presence of a palladium catalyst would selectively form a biaryl linkage at the 2-position. The resulting 4-bromo-5-fluoro-2-arylbenzyl bromide can then undergo a second cross-coupling reaction at the 4-position to introduce a different aryl group, leading to the formation of unsymmetrical terphenyl derivatives. This stepwise approach provides precise control over the final structure of the polycyclic aromatic system. The in-situ generation of highly reactive intermediates like benzynes from dihaloarenes represents another advanced strategy for synthesizing functionalized biaryl compounds bohrium.com.

The unique combination of halogens in this compound makes it a valuable precursor for specialty chemicals and advanced materials. The high halogen content can impart properties such as flame retardancy and high refractive index to polymers and other materials. The versatility of its reactive sites allows for its incorporation into a variety of polymer backbones or as a pendant group to modify the properties of existing materials.

For example, the benzyl bromide functionality can be used to initiate living polymerization reactions or to graft the molecule onto polymer chains. The aryl halide groups can be converted into a variety of other functional groups, such as nitriles, aldehydes, or carboxylic acids, which can then be used to further modify the properties of the resulting materials. The use of polyhalogenated aromatic compounds is a key strategy in the development of new materials with tailored electronic, optical, and physical properties sigmaaldrich.com.

Strategies for Medicinal Chemistry Building Blocks

The development of new pharmaceuticals often relies on the synthesis of novel molecular scaffolds that can interact with biological targets in a specific and potent manner. This compound provides a versatile platform for the design and synthesis of such scaffolds.

The substituted phenyl ring of this compound can serve as a core structure for the development of new drug candidates. The fluorine atom is a common substituent in many pharmaceuticals, as it can improve metabolic stability and binding affinity. The bromine and iodine atoms can be used as handles to introduce a variety of other functional groups, allowing for the systematic exploration of the structure-activity relationship of a particular scaffold.

For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, highlights the utility of halogenated anilines in constructing complex heterocyclic systems relevant to medicinal chemistry researchgate.net. The ability to perform selective cross-coupling reactions at the bromine and iodine positions allows for the introduction of diverse substituents, which can be used to fine-tune the pharmacological properties of the molecule. The synthesis of functionalized heterocycles using organometallic reagents is a powerful strategy for accessing novel and biologically relevant chemical space uni-muenchen.de.

The table below provides examples of pharmaceutically relevant scaffolds that could potentially be synthesized using this compound as a starting material.

| Scaffold Class | Synthetic Strategy | Potential Therapeutic Area |

| Substituted Benzylamines | Nucleophilic substitution with various amines | CNS disorders, Oncology |

| Biaryl-containing compounds | Suzuki or Stille coupling at the I or Br position | Anti-inflammatory, Antiviral |

| Fused Heterocycles | Intramolecular cyclization following functionalization | Oncology, Infectious diseases |

| Fluorinated Analogues | Retention of the fluorine atom for improved properties | Various |

Precursors for Bioactive Molecules

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, detailed research findings on the application of this compound as a direct precursor in the synthesis of known bioactive molecules. Searches for its use in the development of targeted therapeutic agents, such as PARP (Poly (ADP-ribose) polymerase) inhibitors or kinase inhibitors, did not yield documented synthetic routes or biological activity data originating from this specific compound.

While this particular polysubstituted benzyl bromide is available commercially as a research chemical, its role in medicinal chemistry and drug discovery appears to be largely undocumented in peer-reviewed journals and patent literature. Generally, halogenated benzyl bromides are versatile electrophilic building blocks in organic synthesis. The benzyl bromide moiety is an excellent alkylating agent, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex molecular frameworks.

The unique substitution pattern of this compound, featuring three different halogen atoms on the benzene ring, presents a scaffold with multiple, distinct reactive sites for potential diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The iodine and bromine atoms, in particular, offer orthogonal reactivity for sequential, site-selective modifications.

However, without specific examples in the literature, any discussion of its application in the synthesis of bioactive molecules would be speculative. The creation of data tables or detailed research findings as requested is not possible due to the lack of available data. Further research and publication in the field are required to elucidate the potential of this compound as a key intermediate for bioactive compounds.

Spectroscopic and Analytical Characterization Methodologies for Polyhalogenated Benzyl Bromides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-Bromo-5-fluoro-2-iodobenzyl bromide. Both ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and the integrity of the benzyl (B1604629) bromide moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals: one for the benzylic protons (-CH₂Br) and another for the aromatic protons.

Benzylic Protons: A singlet is anticipated for the two protons of the bromomethyl group (-CH₂Br). Its chemical shift would typically appear in the range of 4.5-4.9 ppm, characteristic of protons adjacent to both an aromatic ring and a bromine atom.

Aromatic Protons: The benzene (B151609) ring has two protons. The proton at position 3 (adjacent to the iodine and fluorine) and the proton at position 6 (adjacent to the bromine) will appear as distinct signals. Due to coupling with the adjacent fluorine atom (¹⁹F), these signals will appear as doublets. The precise chemical shifts are influenced by the combined electronic effects of the four different halogen substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: one for the benzylic carbon and six for the aromatic carbons. The carbon atoms bonded to the halogens (C-2, C-4, C-5) will exhibit characteristic shifts, and the C-F bond will introduce specific carbon-fluorine coupling constants (J-coupling), which are invaluable for definitive assignment.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -CH₂Br | ~4.7 | Singlet (s) | N/A |

| Ar-H (position 3) | ~7.5-7.8 | Doublet (d) | J(H,F) ≈ 6-8 |

Note: The table presents expected values based on spectroscopic principles for polyhalogenated aromatic compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula, C₇H₄Br₂FI. smolecule.com

The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. For a molecule with two bromine atoms, the M, M+2, and M+4 peaks will appear in an approximate 1:2:1 ratio, which is a clear diagnostic feature.

Electron Ionization (EI) Fragmentation: Under EI-MS conditions, the molecular ion would likely undergo fragmentation. Key fragmentation pathways for benzyl bromides include the loss of the bromine radical from the benzylic position to form a stable tropylium (B1234903) or benzyl cation.

Primary Fragmentation: Loss of the benzylic bromine (-Br) to form the [M-Br]⁺ cation (C₇H₄BrFI⁺).

Secondary Fragmentation: Subsequent loss of other halogen atoms or small molecules.

Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₇H₄⁷⁹Br₂FI | 391.77 | Molecular ion peak, part of a characteristic isotopic cluster. |

Note: m/z values are based on the most abundant isotopes (¹H, ¹²C, ¹⁹F, ⁷⁹Br, ¹²⁷I). The full spectrum would show a complex isotopic pattern due to the two bromine isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions corresponding to the aromatic ring and the alkyl halide group.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the -CH₂Br group are found just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The vibration for the C-Br bond in the bromomethyl group is typically observed in the 600-700 cm⁻¹ range.

C-X Bonds: Vibrations for the C-Br, C-F, and C-I bonds on the aromatic ring contribute to the complex fingerprint region below 1300 cm⁻¹. The C-F stretch often gives a strong band in the 1250-1000 cm⁻¹ region.

X-ray Diffraction for Solid-State Molecular Geometry and Conformation

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific X-ray crystallographic data for this compound is not widely published, analysis of related benzyl bromide derivatives shows that such studies are crucial for understanding packing forces and conformational preferences in the crystal lattice. nih.gov This method would unambiguously confirm the substitution pattern of the halogens on the benzene ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation during synthesis.

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a standard method for analyzing the purity of volatile and thermally stable compounds like benzyl bromides. tsijournals.com A typical method would use a non-polar capillary column (e.g., DB-5) to separate the target compound from starting materials, solvents, and side-products. tsijournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. researchgate.net A reversed-phase method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be effective. Detection is typically performed with a UV detector, as the aromatic ring is strongly chromophoric.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to determine appropriate conditions for column chromatography. reddit.com For a polyhalogenated compound like this, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) would likely provide good separation on a silica (B1680970) gel plate, with visualization under UV light. reddit.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₄Br₂FI |

| 4-Bromo-2-fluorobenzyl bromide | C₇H₅Br₂F |

| 2-Bromo-5-fluoro-4-iodobenzyl bromide | C₇H₄Br₂FI |

| 4-Bromo-5-fluoro-2-iodobenzyl alcohol | C₇H₅BrFIO |

| 4-Bromo-5-fluoro-2-iodotoluene (B1273120) | C₇H₅BrFI |

| Benzyl bromide | C₇H₇Br |

| Hexane | C₆H₁₄ |

| Ethyl acetate | C₄H₈O₂ |

| Methanol | CH₄O |

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Iodobenzyl Bromide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-bromo-5-fluoro-2-iodobenzyl bromide, DFT calculations would provide insights into bond lengths, bond angles, and the distribution of electron density across the molecule.

The reactivity of benzyl (B1604629) halides is often assessed by examining the stability of the intermediates formed during reactions, such as benzylic carbocations or radicals. The substituents on the aromatic ring play a crucial role in stabilizing or destabilizing these intermediates. Electron-withdrawing groups, like the halogens present in this compound, can influence the activation energies of nucleophilic substitution reactions. researchgate.net DFT studies on substituted benzyl bromides have shown a correlation between the electronic nature of the substituents and the reaction's activation parameters. researchgate.net

Table 1: Predicted Electronic Effects of Halogen Substituents on the Benzyl Moiety

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Ring Electron Density |

| Fluorine | Strong -I (electron-withdrawing) | Weak +M (electron-donating) | Electron-withdrawing |

| Bromine | -I (electron-withdrawing) | +M (electron-donating) | Electron-withdrawing |

| Iodine | Weak -I (electron-withdrawing) | +M (electron-donating) | Weakly electron-withdrawing |

This table is a generalized prediction based on established principles of physical organic chemistry and is not derived from specific computational data for this compound.

Prediction of Regioselectivity and Mechanistic Pathways

The regioselectivity of reactions involving this compound, particularly nucleophilic substitution at the benzylic carbon, is a key aspect of its chemical behavior. The presence of multiple halogen substituents on the aromatic ring can influence the reaction mechanism, which can proceed via an S(_N)1 or S(_N)2 pathway.

Primary benzylic halides can undergo both S(_N)1 and S(_N)2 reactions. ucalgary.ca The S(_N)1 mechanism involves the formation of a benzylic carbocation intermediate, the stability of which is paramount. quora.com Resonance stabilization of the benzyl carbocation, where the positive charge is delocalized into the benzene (B151609) ring, makes this pathway more favorable than for typical primary alkyl halides. pearson.com However, the presence of electron-withdrawing groups, such as the bromo, fluoro, and iodo substituents in the target molecule, would be expected to destabilize the benzylic carbocation, thus disfavoring the S(_N)1 pathway. Conversely, electron-donating groups tend to accelerate S(_N)1 reactions in benzyl systems. researchgate.net

The S(_N)2 mechanism, a concerted process, is also common for primary benzylic halides. ucalgary.ca DFT computations on nucleophilic substitutions of benzyl bromides have indicated that the transition state structures can be influenced by the substituents on the aromatic ring. researchgate.net For this compound, the steric hindrance around the benzylic carbon is not excessive, suggesting that an S(_N)2 pathway is sterically feasible.

The regioselectivity in reactions of related systems, such as the alkylation of heterocyclic anions, has been shown to be a result of the interplay between thermodynamic control, kinetic control, steric factors, and electrostatic interactions. nih.gov Theoretical calculations have been successfully correlated with experimental results to explain the observed regioselectivity in the N-ethylation of an N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. beilstein-journals.orgbeilstein-journals.org

Table 2: Factors Influencing Mechanistic Pathways for this compound

| Factor | Influence on S(_N)1 Pathway | Influence on S(_N)2 Pathway | Predicted Dominant Pathway |

| Substrate Class | Primary benzylic halide; benzylic carbocation is resonance-stabilized. pearson.com | Primary halide with moderate steric hindrance. | Both are possible. ucalgary.ca |

| Electronic Effects of Substituents | Electron-withdrawing halogens destabilize the carbocation intermediate. | Electron-withdrawing groups can influence the transition state energy. researchgate.net | S(_N)2 is likely favored due to carbocation destabilization. |

| Leaving Group | Good leaving group (bromide). | Good leaving group (bromide). | Favors both pathways. |

| Solvent | Polar protic solvents favor S(_N)1. | Polar aprotic solvents favor S(_N)2. | Dependent on reaction conditions. |

This table provides a qualitative analysis based on established mechanistic principles and is not based on specific experimental or computational data for the title compound.

In Silico Studies for Reaction Pathway Elucidation

In silico studies, which encompass a range of computational methods, are invaluable for elucidating complex reaction pathways. For a molecule like this compound, these studies could provide a detailed, step-by-step understanding of its transformations.

Computational analysis has been instrumental in providing insight into reaction mechanisms, such as the homologation of electron-rich benzyl bromide derivatives, where it helped to understand the intermediacy of a phenonium ion and identify the key selectivity-determining step. nih.gov Similarly, for this compound, in silico modeling could map out the potential energy surface for various reaction coordinates. This would involve calculating the energies of reactants, transition states, intermediates, and products.

For instance, in a nucleophilic substitution reaction, DFT calculations could be used to model the transition states for both the S(_N)1 and S(_N)2 pathways. By comparing the calculated activation energies for both pathways, a prediction can be made about the more favorable mechanism under specific conditions. researchgate.net

Furthermore, in silico studies can explore other potential reaction pathways beyond simple substitution. For example, under radical conditions, benzylic bromination is a known reaction for alkylbenzenes, proceeding through a resonance-stabilized benzylic radical. libretexts.org The halogen substituents on the aromatic ring of this compound would undoubtedly influence the stability and reactivity of the corresponding benzylic radical. Computational methods can be used to calculate bond dissociation energies and spin density distributions to predict the likelihood and outcome of such radical reactions.

The study of reaction kinetics and the influence of entropy and enthalpy on regioselectivity, as demonstrated in the benzylation of adenine, can also be effectively modeled computationally. nih.govresearchgate.net For this compound, in silico modeling could predict the kinetic and thermodynamic products of its reactions with various nucleophiles, offering guidance for synthetic applications.

Patent Landscape, Process Development, and Industrial Implications

Analysis of Patented Synthetic Routes and Intermediates

While specific patents detailing the synthesis of 4-Bromo-5-fluoro-2-iodobenzyl bromide are not prominently disclosed in publicly accessible databases, the synthetic strategies for structurally related compounds provide a clear and logical pathway for its preparation. The synthesis of polysubstituted aromatic compounds is a well-established field, and the route to this compound can be inferred from patents covering analogous halogenated toluenes and their subsequent side-chain bromination.

The likely synthetic pathway commences with a suitably substituted toluene (B28343) derivative, which is then subjected to a series of regioselective halogenation and functional group transformations. A plausible and commonly patented approach for similar structures involves the following key intermediate:

4-Bromo-5-fluoro-2-iodotoluene (B1273120): This is the direct precursor to the final product. Its synthesis would likely start from a simpler, commercially available di-substituted or tri-substituted benzene (B151609) derivative. For instance, a common strategy involves the halogenation of a pre-existing fluorinated and brominated toluene. The introduction of the iodine atom can be achieved through various iodination reagents, a process frequently detailed in chemical patents.

The final and critical step in the synthesis is the benzylic bromination of the methyl group of 4-Bromo-5-fluoro-2-iodotoluene. This transformation is typically achieved via a free-radical chain reaction, often initiated by UV light or a radical initiator. A widely patented and industrially adopted method for this step is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent.

A summary of the probable synthetic steps, based on patented methodologies for analogous compounds, is presented below:

| Step | Transformation | Common Reagents & Conditions (Inferred from related patents) | Key Intermediates |

| 1 | Halogenation | Introduction of bromine and fluorine onto a toluene backbone. | Halogenated Toluene Derivatives |

| 2 | Iodination | Introduction of iodine at the 2-position. Reagents like iodine with an oxidizing agent are common. | 4-Bromo-5-fluoro-2-iodotoluene |

| 3 | Benzylic Bromination | Free-radical bromination of the methyl group. N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or UV light. | This compound |

It is important to note that the regioselectivity of each halogenation step is crucial and is dictated by the directing effects of the substituents already present on the aromatic ring. Patents for similar compounds often focus on the optimization of reaction conditions to achieve high yields of the desired isomer.

Optimization of Synthetic Processes for Scalability and Efficiency

The transition of a synthetic route from a laboratory scale to an industrial process necessitates rigorous optimization to ensure scalability, efficiency, cost-effectiveness, and safety. For a compound like this compound, the optimization would focus on several key aspects of the inferred synthetic pathway.

Key Optimization Parameters for Industrial Synthesis:

| Parameter | Focus of Optimization | Potential Improvements |

| Raw Material Sourcing | Cost and availability of starting materials. | Selection of the most economical and readily available starting materials. |

| Reaction Conditions | Temperature, pressure, reaction time, and catalyst loading. | Fine-tuning to maximize yield and minimize reaction time and energy consumption. |

| Solvent Selection | Use of environmentally benign and easily recyclable solvents. | Transitioning to greener solvents or exploring solvent-free reaction conditions. |

| Purification Methods | Development of efficient and scalable purification techniques. | Moving from chromatographic methods to crystallization or distillation where possible. |

| Process Automation | Implementation of automated systems for process control and monitoring. | Enhancing batch-to-batch consistency and reducing manual intervention. |

A significant area of process development for the final bromination step involves the move from traditional batch reactors to continuous-flow systems. researchgate.net Photochemical reactions, such as the benzylic bromination, are particularly well-suited for flow chemistry. researchgate.net This technology offers several advantages for scalability and efficiency:

Improved Light Penetration: In a flow reactor, the small channel dimensions ensure uniform irradiation of the reaction mixture, leading to more efficient and controlled reactions. researchgate.net

Enhanced Safety: The small reaction volume at any given time in a flow reactor minimizes the risks associated with highly reactive intermediates and exothermic reactions.

Precise Control: Temperature, residence time, and reagent stoichiometry can be controlled with high precision, leading to higher yields and purities. researchgate.net

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel).

The use of continuous-flow microreactors for the photobromination of toluene derivatives has been shown to significantly improve reaction efficiency. researchgate.net

Strategic Importance in the Fine Chemical Industry

Halogenated benzyl (B1604629) bromides are highly valued intermediates in the fine chemical industry, primarily due to their utility as versatile building blocks in organic synthesis. The presence of multiple, distinct halogen atoms in this compound provides a platform for a variety of selective chemical transformations, making it a strategically important precursor for complex molecules.

The strategic value of this compound can be attributed to the following factors:

Orthogonal Reactivity: The different halogen atoms (F, Br, I) and the benzyl bromide moiety exhibit different reactivities. This allows for selective participation in various reactions. For instance, the iodine and bromine on the aromatic ring are excellent leaving groups for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of many pharmaceuticals and advanced materials. The benzyl bromide group, on the other hand, is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Access to Novel Chemical Space: The unique substitution pattern of this compound allows chemists to synthesize novel compounds that would be difficult to access through other routes. This is particularly important in drug discovery, where exploring new chemical space is essential for identifying new therapeutic agents.

Application in Pharmaceutical and Agrochemical Synthesis: While specific applications of this compound are not widely documented, its structural motifs are found in various biologically active molecules. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound is a valuable intermediate for the synthesis of advanced pharmaceutical and agrochemical products.

The demand for such highly functionalized intermediates is driven by the continuous need for innovation in the life sciences and material science sectors. As a result, fine chemical companies that can efficiently produce complex building blocks like this compound are well-positioned to serve these high-value markets.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polyhalogenated aromatic compounds often relies on classical methods that can be resource-intensive and generate significant waste. A key area of future research will be the development of greener, more efficient, and scalable synthetic routes to 4-Bromo-5-fluoro-2-iodobenzyl bromide and its precursors.

Current synthetic approaches to similar benzyl (B1604629) bromides typically involve the radical bromination of the corresponding toluene (B28343) derivative. Traditional methods often use N-bromosuccinimide (NBS) and a radical initiator in chlorinated solvents like carbon tetrachloride, which is now heavily restricted. organic-chemistry.org Future methodologies will likely pivot towards more sustainable alternatives.

Photochemical Bromination in Continuous Flow: A promising avenue is the use of photochemical reactions in continuous flow systems. rsc.org These setups offer superior control over reaction parameters, enhanced safety, and improved energy efficiency. nih.govelveflow.com Using elemental bromine or alternative brominating agents like bromotrichloromethane (B165885) in a flow reactor irradiated by UV light can offer a cleaner and more scalable approach to the benzylic bromination step. rsc.orgscirp.org This avoids the need for bulk chlorinated solvents and allows for precise control of the reaction time, minimizing side-product formation. organic-chemistry.org

Greener Reagents and Catalytic Systems: Research into alternative brominating agents and catalytic systems that avoid stoichiometric toxic reagents is crucial. For instance, methods utilizing H₃PO₃/I₂ systems have been reported for the dehalogenation and benzylation of benzyl halides and could be adapted. rsc.orgrsc.org Furthermore, developing catalytic systems for the direct, selective halogenation of the aromatic ring to install the bromo and iodo substituents would represent a significant advance over traditional multi-step sequences that may involve diazotization reactions.

| Methodology | Conventional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Benzylic Bromination | NBS, AIBN, in CCl₄ (batch) | Photochemical bromination with Br₂ or BrCCl₃ in a flow reactor | Reduced use of hazardous solvents, enhanced safety, better scalability, higher space-time-yield. rsc.orgnih.gov |

| Aromatic Halogenation | Multi-step sequences involving diazotization and Sandmeyer-type reactions | Direct C-H activation/halogenation, catalyst-controlled regioselective halogenation | Fewer synthetic steps, improved atom economy, reduced waste generation. |

| Overall Process | Multi-step batch processing | Telescoped continuous flow synthesis | Reduced manual handling, minimized purification steps, improved overall efficiency. nih.gov |

This table provides an illustrative comparison between conventional and potential sustainable synthetic strategies.

Exploration of Undiscovered Reactivity Patterns

The true potential of this compound lies in the differential reactivity of its four distinct functional handles: the benzylic bromide and the three different carbon-halogen bonds on the aromatic ring. A significant challenge and a major research opportunity is to map and exploit these reactivity differences for selective chemical transformations.

Chemoselective Cross-Coupling Reactions: The presence of C-Br, C-I, and C-F bonds offers a playground for chemoselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). nih.govacs.orgyoutube.comyoutube.com The relative reactivity of aryl halides in oxidative addition to a metal center (a key step in these cycles) generally follows the order C-I > C-Br > C-Cl >> C-F. This hierarchy allows for the sequential and site-selective functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed selectively at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. A thorough investigation into the precise conditions (catalyst, ligand, solvent, temperature) required to achieve perfect selectivity for this specific substrate is a critical area for future work. nih.gov

Directed Ortho-Metalation (DoM): The fluorine atom on the ring can act as a directed metalation group (DMG). researchgate.netdocumentsdelivered.comyoutube.com Treatment with a strong organolithium base could potentially lead to selective deprotonation at the C-6 position, which is ortho to the fluorine atom. researchgate.net This would generate a powerful nucleophile that can be trapped with various electrophiles, providing a route to otherwise inaccessible substitution patterns. The interplay between this potential DoM pathway and possible halogen-metal exchange at the bromine or iodine positions would be a fascinating and synthetically valuable area of study. psu.edu

Nucleophilic Substitution and Radical Reactions: The benzylic bromide is a highly reactive electrophilic site, susceptible to both Sₙ1 and Sₙ2 nucleophilic substitution reactions. khanacademy.orgstackexchange.com Furthermore, recent advances in photoredox catalysis have enabled the generation of benzyl radicals from benzyl halides under mild conditions. acs.orgnih.gov Exploring the cooperative catalysis of nucleophilic substitution and single-electron transfer could unlock novel reaction pathways for this compound, allowing for its coupling with a wide range of radical acceptors.

| Functional Group | Potential Reaction Type | Key Research Question/Challenge |

| C-I Bond | Selective Cross-Coupling (e.g., Suzuki, Sonogashira) | Defining conditions for 100% selectivity over the C-Br bond. nih.gov |

| C-Br Bond | Cross-Coupling (after C-I functionalization) | Exploring catalyst systems to enable reactivity without affecting the C-F bond. |

| C-F Bond | Directed Ortho-Metalation (DoM) | Investigating the competition between DoM at C-6 and halogen-metal exchange. researchgate.netpsu.edu |

| -CH₂Br Group | Nucleophilic Substitution / Radical Formation | Mapping Sₙ1/Sₙ2 reactivity; developing photoredox methods for radical generation. khanacademy.orgacs.org |

This table outlines potential selective reactions and associated research challenges for the different functional sites of the molecule.

Integration into Advanced Materials Science and Chemical Biology

The unique structural and electronic properties that can be derived from this compound make it an attractive building block for creating functional molecules and materials.

Advanced Materials Science: Polyhalogenated aromatic compounds are foundational in the development of organic electronic materials, including semiconductors for organic field-effect transistors (OFETs) and components of organic light-emitting diodes (OLEDs). icp.ac.ruresearchgate.netmdpi.com The fluorine and bromine atoms are strongly electron-withdrawing, which can be used to tune the HOMO and LUMO energy levels of π-conjugated systems. researchgate.net By using this compound as a starting point, chemists could synthesize novel, well-defined oligomers and polymers with tailored electronic properties. The ability to selectively functionalize the different halogen positions would allow for the precise construction of donor-acceptor architectures, which are critical for high-performance organic electronics. icp.ac.ru

Chemical Biology: The development of chemical probes to study biological systems is a cornerstone of modern chemical biology. mskcc.orgnih.govresearchgate.net this compound possesses several features that make it an intriguing scaffold for probe development. The reactive benzyl bromide can act as a "warhead" for covalent modification of biomolecules (bioconjugation). The aromatic core can be further functionalized, for example, by attaching a fluorophore or a reporter tag via selective cross-coupling at the iodo or bromo positions. This would create a multifunctional probe capable of labeling a biological target while also carrying a payload for imaging or detection. mskcc.orgnih.gov The introduction of fluorine can also enhance metabolic stability and cell permeability, which are desirable properties for in vivo probes.

Q & A

Basic Research Questions

Q. What are the key physical properties of 4-Bromo-5-fluoro-2-iodobenzyl bromide critical for experimental handling?

- Answer : The compound’s molecular weight (267.92 g/mol) and melting point (30°C) are essential for determining solubility and storage conditions . It is light-sensitive and should be stored in amber vials under inert gas (e.g., argon) to prevent halogen exchange or degradation. Solubility in polar aprotic solvents (e.g., DMF, THF) is preferred for reactions, while halogenated solvents (e.g., DCM) are suitable for chromatography .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical method involves sequential halogenation of a benzyl precursor. For example:

Fluorination : Introduce fluorine via electrophilic aromatic substitution using Selectfluor® on a bromo-iodo-substituted toluene derivative.

Bromination : Treat the fluorinated intermediate with N-bromosuccinimide (NBS) under radical conditions to install the benzyl bromide group .

Purity is confirmed via GC-MS (>95% by HLC) and NMR to validate regioselectivity .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Answer :

- HPLC/GC-MS : Quantify purity and detect volatile impurities.

- 1H/13C NMR : Confirm substitution patterns (e.g., distinct splitting for aromatic protons due to iodine’s heavy atom effect).

- Elemental Analysis : Validate stoichiometric halogen content .

Advanced Research Questions

Q. How can conflicting melting point data for this compound be resolved experimentally?

- Answer : Discrepancies in reported melting points (e.g., 30°C vs. higher values) may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Use solvent systems like hexane/ethyl acetate to isolate pure crystals.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to identify polymorphs.

- HPLC Purity Check : Rule out contaminants affecting thermal properties .

Q. What strategies mitigate competing side reactions during cross-coupling reactions involving this compound?

- Answer : The presence of multiple halogens (Br, I) can lead to undesired cross-coupling at alternate sites. Solutions include:

- Selective Activation : Use Pd(0) catalysts with bulky ligands (e.g., XPhos) to favor oxidative addition at the iodine site in Suzuki-Miyaura couplings.

- Protecting Groups : Temporarily block reactive positions (e.g., silyl ethers for hydroxyl intermediates) during multi-step syntheses .

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Answer :

- Steric Effects : The bulky iodine at the ortho position slows SN2 reactions at the benzyl bromide, favoring elimination.

- Electronic Effects : Electron-withdrawing fluorine and bromine groups stabilize transition states in aromatic electrophilic substitutions.

Kinetic studies using varying bases (e.g., KOtBu vs. DBU) can optimize reaction pathways .

Q. What are the decomposition pathways of this compound under thermal or photolytic stress?

- Answer : Accelerated stability studies (e.g., 40°C/75% RH) reveal:

- Thermal Degradation : Cleavage of the C-Br bond generates hydrobromic acid, detectable via pH monitoring.

- Photolysis : UV exposure leads to iodine radical formation, confirmed by EPR spectroscopy.

Stabilizers like BHT (0.1%) can extend shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

- Answer : Variations in δ values may stem from solvent effects (e.g., CDCl3 vs. DMSO-d6) or concentration. To resolve:

- Standardized Conditions : Re-run spectra in deuterated THF at 25°C.

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks definitively, cross-referencing with computational models (DFT calculations) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.